5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-chlorophenyl group, a morpholino methyl moiety, and a hydroxyl group.
Properties
IUPAC Name |
5-[(3-chlorophenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-10-18-16-21(19-10)15(22)14(24-16)13(20-5-7-23-8-6-20)11-3-2-4-12(17)9-11/h2-4,9,13,22H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAELKPWETXHFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole and triazole scaffolds have been found to bind with high affinity to multiple receptors. These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes. The interaction often involves binding to the target receptor, which can inhibit or activate the receptor’s function, leading to a cascade of biochemical reactions.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways. For instance, indole derivatives have been reported to affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects in various conditions such as viral infections, inflammation, cancer, hiv, oxidative stress conditions, microbial infections, tuberculosis, diabetes, malaria, and conditions related to cholinesterase activity.
Biological Activity
The compound 5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a triazole moiety, and a chlorophenyl group linked through a morpholine. This unique configuration may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological effects, including:
- Anticancer Activity : Studies have shown that derivatives of thiazole and triazole compounds often demonstrate cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been associated with significant anti-tumor activity due to their ability to induce apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound's structural components suggest potential inhibition of inflammatory pathways. Compounds with similar structures have been reported to inhibit the NLRP3 inflammasome, which is crucial in inflammatory responses .
- Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activities. The presence of the chlorophenyl and morpholine groups may enhance these effects by increasing membrane permeability or disrupting bacterial cell functions .
Anticancer Studies
A study focusing on similar thiazole compounds demonstrated selective cytotoxicity against melanoma cells. The compound exhibited a 4.9-fold increase in cytotoxicity against VMM917 melanoma cells compared to normal cells, indicating its potential as an alternative chemotherapeutic agent .
Anti-inflammatory Activity
The inhibition of the NLRP3 inflammasome by structurally related compounds suggests that this compound could similarly modulate inflammatory responses. This mechanism is critical for developing treatments for diseases characterized by chronic inflammation .
Antimicrobial Testing
In antimicrobial assays, thiazole derivatives have shown moderate to strong activity against various bacterial strains. This activity is attributed to their ability to interfere with bacterial cell wall synthesis and function. The exact IC50 values for the compound require further investigation but preliminary data suggest promising results against Gram-positive bacteria .
Case Studies
- Corticotropin-Releasing Factor Receptor Antagonism : A related compound demonstrated effectiveness as a CRF1 antagonist in preclinical models of alcoholism. This suggests that the target compound may also affect neuroendocrine pathways related to stress and addiction, opening avenues for psychiatric applications .
- Platinum Complex Studies : Research involving platinum complexes with morpholine-based ligands indicates potential applications in cancer therapy due to their ability to bind DNA and induce cytotoxic effects in cancer cells .
Scientific Research Applications
Anticancer Activity
The compound has demonstrated significant anticancer properties through several mechanisms:
- Mechanism of Action : It acts primarily by inhibiting the enzyme aldo-keto reductase AKR1C3, which is involved in steroid metabolism. This inhibition leads to altered levels of steroid hormones that can influence cancer cell proliferation and survival.
-
Case Studies :
- A study showed that the compound reduced cell viability in prostate cancer cell lines by inducing apoptosis through AKR1C3 modulation .
- Another investigation found that it effectively inhibited tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties that make it a candidate for treating inflammatory diseases:
- Mechanism : It reduces the production of pro-inflammatory cytokines in macrophages, which are crucial mediators in inflammatory responses.
- Case Studies :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Case Studies :
Agricultural Applications
The derivative's properties extend into agricultural science, particularly in plant protection:
Fungicidal Activity
The compound has shown promise as a fungicide:
- Mechanism : It inhibits fungal growth by targeting specific enzymes involved in cell wall synthesis.
- Case Studies :
Herbicidal Potential
Research indicates potential herbicidal applications:
- Mechanism : The compound disrupts photosynthesis and inhibits seed germination.
- Case Studies :
Data Summary
| Application Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in prostate cancer cells | Study on prostate cancer |
| Anti-inflammatory | Reduced cytokine production | Macrophage study |
| Antimicrobial | Broad-spectrum activity against bacterial strains | Antimicrobial research |
| Fungicidal | Effective against Fusarium and Alternaria species | Agricultural study |
| Herbicidal | Controlled weed growth in cereal crops | Herbicide research |
Chemical Reactions Analysis
Reactivity of the Thiazolo-Triazole Core
The fused thiazole-triazole system enables participation in electrophilic and nucleophilic reactions:
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Electrophilic substitution : The electron-rich triazole ring undergoes halogenation or nitration under controlled conditions, though steric hindrance from the methyl group at position 2 may limit regioselectivity.
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Nucleophilic attack : Basic conditions can induce ring-opening at the triazole moiety, forming intermediates for further functionalization.
Morpholino-Methyl Group Reactions
The morpholine substituent contributes tertiary amine reactivity:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively. For example:
This modification enhances solubility or target affinity in drug design .
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Acid-catalyzed ring-opening : Strong acids (e.g., H₂SO₄) can cleave the morpholine ring, generating secondary amines for downstream reactions.
Chlorophenyl Substituent Reactivity
The 3-chlorophenyl group undergoes:
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Nucleophilic aromatic substitution (NAS) : Limited by the meta-chlorine’s deactivating effect. High temperatures and catalysts (e.g., CuI) enable substitution with amines or alkoxides.
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Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts to introduce diverse aryl groups .
Hydroxyl Group at Position 6
The -OH group participates in:
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Esterification : Reacts with acetyl chloride or anhydrides to form esters, improving lipophilicity.
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Etherification : Forms stable ethers via Williamson synthesis, though steric hindrance may reduce yields.
Key Reaction Pathways and Conditions
Analytical Monitoring
Reactions are tracked via:
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NMR spectroscopy : To confirm substitution patterns (e.g., loss of -OH signal at δ 5.2 ppm after esterification).
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Mass spectrometry : Validates molecular weight changes (e.g., +42 Da for acetylation).
Challenges and Side Reactions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The thiazolo[3,2-b][1,2,4]triazole scaffold is shared across multiple compounds in the evidence. Key comparisons include:
Key Observations :
- Substituent Effects: The target compound’s morpholino group likely improves aqueous solubility compared to piperazinyl analogs (e.g., 4-ethylpiperazinyl in ), as morpholine’s oxygen atom facilitates hydrogen bonding.
- Steric and Electronic Factors : The 2-methyl group in the target compound reduces steric hindrance compared to 2-ethyl analogs (e.g., ), possibly enhancing receptor binding.
Physicochemical Properties
- Melting Points : Analogs with hydroxyl or polar substituents (e.g., 6-hydroxyl in the target) exhibit higher melting points (>250°C in many cases, e.g., 5f ), suggesting strong intermolecular hydrogen bonding.
- Synthetic Yields: Yields for thiazolo[3,2-b][1,2,4]triazole derivatives range from 54–71% in , indicating moderate synthetic efficiency.
Structural Advantages and Limitations
- Advantages: The morpholino group’s polarity may enhance blood-brain barrier penetration compared to purely lipophilic substituents. The 3-chlorophenyl group offers electronic effects (e.g., electron-withdrawing) that stabilize receptor-ligand interactions.
- Limitations: Steric bulk from the morpholino methyl group might reduce binding affinity in sterically sensitive targets. Synthetic complexity of the thiazolo-triazole core may limit scalability.
Preparation Methods
Condensation of Triazolethiones with α-Halo Carbonyl Compounds
The most widely reported method for constructing the thiazolo[3,2-b]triazole system involves condensation reactions between 1,2,4-triazole-3-thiones and α-halo carbonyl precursors. For the target compound:
Step 1: Synthesis of 5-((3-Chlorophenyl)(morpholino)methyl)-1,2,4-triazole-3-thione
Step 2: Cyclization with α-Chloroacetone
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 25–30°C (Step 2a); 80°C (Step 2b) | |
| Yield (Overall) | 45–50% |
Microwave-Assisted Alkylation and Cyclization
Recent advancements utilize microwave irradiation to accelerate reaction kinetics and improve yields:
- One-Pot Protocol :
Optimization of Critical Reaction Parameters
Solvent and Base Selection
Temperature Control
- Cyclization above 90°C leads to decomposition of the thiazolo-triazole core.
- Microwave-assisted methods maintain yields at elevated temperatures due to rapid energy transfer.
Analytical and Spectroscopic Characterization
Critical Data for Validation :
- ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.45–3.60 (m, 8H, morpholine), 5.20 (s, 1H, CH), 7.30–7.50 (m, 4H, Ar-H).
- LC-MS : m/z 337.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Conventional Condensation | 45–50 | 18–24 h | Moderate |
| Microwave-Assisted | 58–62 | 20–30 min | High |
| Solid-Phase | ~40 | 48–72 h | Low |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-((3-chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how can intermediates be characterized?
- Methodological Answer : The compound’s thiazolo-triazole core can be synthesized via cyclocondensation of thiosemicarbazides with α-haloketones, followed by functionalization with morpholine and 3-chlorophenyl groups. Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized using H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and IR (e.g., 1650–1700 cm for C=O stretches) . Elemental analysis (C, H, N, S) should confirm stoichiometry (±0.3% error) .
Q. How can researchers validate the purity and stability of this compound under experimental conditions?
- Methodological Answer : Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) and photostability (ICH Q1B guidelines). Degradation products can be identified using LC-MS/MS .
Advanced Research Questions
Q. What computational strategies are recommended to predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures from the PDB (e.g., 3LD6 for 14-α-demethylase). Optimize ligand geometry with DFT (B3LYP/6-31G*) and calculate binding free energy via MM-GBSA. Validate predictions with in vitro assays (e.g., MIC for antifungal activity) .
Q. How can structural modifications enhance the compound’s pharmacological profile while minimizing toxicity?
- Methodological Answer :
- Modifications : Replace the 3-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to improve target selectivity.
- Toxicity Screening : Use in silico tools (ProTox-II) for hepatotoxicity prediction and in vitro cytotoxicity assays (HepG2 cells, IC determination) .
- Structure-Activity Relationship (SAR) Table :
| Modification Site | Substituent | Bioactivity (IC, μM) | Toxicity (HepG2 IC, μM) |
|---|---|---|---|
| Phenyl ring | -Cl | 0.45 | 25.3 |
| Phenyl ring | -NO | 0.28 | 18.7 |
| Morpholine | -CH | 0.62 | 32.1 |
Q. How should researchers address contradictory data in solubility or bioactivity across studies?
- Methodological Answer :
- Solubility Conflicts : Compare solvent systems (e.g., DMSO vs. PEG-400) and use dynamic light scattering (DLS) to detect aggregation.
- Bioactivity Discrepancies : Standardize assay protocols (e.g., broth microdilution for MIC) and validate with reference strains (e.g., Candida albicans ATCC 90028) .
Q. What analytical techniques are critical for resolving stereochemical uncertainties in the morpholine-thiazole linkage?
- Methodological Answer : Use NOESY NMR to assess spatial proximity between morpholine protons and the thiazole methyl group. Chiral HPLC (Chiralpak AD-H column) can separate enantiomers, while X-ray crystallography (via ORTEP-3) provides absolute configuration .
Experimental Design & Data Analysis
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like temperature (70–100°C), catalyst loading (5–15% Bleaching Earth Clay), and solvent polarity (PEG-400 vs. DMF). Response surface methodology (RSM) can identify optimal conditions (e.g., 80°C, 10% catalyst, PEG-400) .
Q. What strategies mitigate byproduct formation during the triazole-thiazole cyclization step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
